Naftoxate

Description

Contextualization of Naftoxate within Contemporary Chemical and Biological Sciences

This compound is a synthetic ester that has found application and mention within the landscape of chemical and biological research. Classified as an antimicotic agent, its properties have been explored in the context of its effects on various microorganisms. wikipedia.orgyoutube.com Specifically, research has indicated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain yeasts and fungi, particularly in plant cell culture environments. wikipedia.org Beyond its direct antimicotic activity, this compound appears in scientific literature and databases, including listings within patent applications related to diverse areas such as ligand-regulated protein-protein interaction systems and formulations for controlled substance release. epa.govnih.gov This presence in broader chemical libraries and research contexts underscores its availability and consideration as a compound of interest for various targeted scientific inquiries. It is important to note that this compound is designated for research use only. wikipedia.org

Historical Overview of this compound Research Trajectories

The research trajectory of this compound initially centered on its identification and characterization as an antimicotic agent. Early studies focused on its efficacy against a range of microbial organisms, including bacteria and fungi relevant to plant cell cultures. wikipedia.org However, research specifically concerning this compound in this particular application has been noted as having been discontinued (B1498344). Despite this, the compound has not disappeared from the research landscape. Its subsequent inclusion in various compound libraries and its mention in later patent literature suggest a shift in its research context. epa.govnih.gov This indicates that while the initial specific line of inquiry may have concluded, this compound remains accessible and potentially relevant for screening and investigation in new or different areas of chemical and biological research.

Significance of this compound in Targeted Scientific Inquiry

The significance of this compound in targeted scientific inquiry stems from its chemical structure and its previously documented biological activity. As a synthetic ester with known antimicotic properties against a spectrum of microorganisms in plant cell culture, it serves as a reference compound or a potential starting point for studies investigating antimicrobial mechanisms or developing new agents. wikipedia.orgyoutube.com Furthermore, its presence in chemical libraries utilized in diverse research fields, as indicated by its mention in patent applications concerning areas like ligand-regulated systems, highlights its potential utility in high-throughput screening or as a structural motif for designing novel probes or modulators in chemical biology. epa.govnih.gov Its continued availability for research purposes underscores its ongoing, albeit potentially evolving, role within academic investigations. wikipedia.org

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28820-28-2 | wikipedia.org |

| Chemical Formula | C19H14N2OS2 | wikipedia.org |

| Molecular Weight | 350.450 | wikipedia.org |

| Classification | Antimicotic | wikipedia.org |

| Form | Synthetic ester | youtube.com |

Structure

3D Structure

Properties

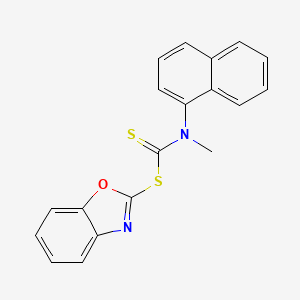

IUPAC Name |

1,3-benzoxazol-2-yl N-methyl-N-naphthalen-1-ylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c1-21(16-11-6-8-13-7-2-3-9-14(13)16)19(23)24-18-20-15-10-4-5-12-17(15)22-18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYUANIJQACDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC2=CC=CC=C21)C(=S)SC3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183012 | |

| Record name | Naftoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28820-28-2 | |

| Record name | Naftoxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028820282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFTOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2781UEP67S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity and Pharmacological Efficacy

Antimicrobial Spectrum and Mechanism of Activity

Naftoxate exhibits a broad spectrum of antimicrobial activity, effective against both bacterial and fungal species. medkoo.comncats.io While a detailed, universally accepted mechanism of action for this compound across all targeted microbes is not extensively described in the available information, research into its analogs provides some insight. The ammonium (B1175870) salt analog of this compound has been suggested to exert its effects by inhibiting free thiols, a mechanism that can chemically weaken reactive oxygen species (ROS)-sensitive anaerobic bacteria like Trichomonas vaginalis and inhibit common pathogens such as Candida albicans and Staphylococcus aureus. medchemexpress.com

This compound has been reported to be effective against Gram-positive bacteria. medkoo.comncats.iotargetmol.cn Specific detailed research findings on the efficacy against particular Gram-positive strains, including minimum inhibitory concentration (MIC) data from the search results, are limited. However, its reported activity includes inhibition of Staphylococcus aureus. medchemexpress.com

The antimicrobial spectrum of this compound also includes efficacy against Gram-negative bacteria. medkoo.comncats.iotargetmol.cn Similar to Gram-positive bacteria, detailed information regarding its efficacy against specific Gram-negative strains is not extensively provided in the available search results.

This compound is recognized as an antimicotic agent and is effective against yeasts and other fungi. medkoo.comncats.iotargetmol.cn Available information indicates its inhibitory effect on Candida albicans. medchemexpress.com Its antifungal activity is described as having a broad-spectrum against dermatophytes, yeasts, and others. targetmol.cn

Based on the available information, a summary of this compound's reported antimicrobial spectrum in vitro can be presented as follows:

| Microbe Type | Reported Efficacy | Specific Organisms Mentioned |

| Gram-Positive Bacteria | Effective | Staphylococcus aureus |

| Gram-Negative Bacteria | Effective | Not specified in detail |

| Yeasts and Fungi | Effective | Candida albicans, Dermatophytes |

| Anaerobic Bacteria | Effective (analog) | Trichomonas vaginalis |

Antifungal Efficacy Against Yeasts and Other Fungi

Historical Therapeutic Investigations and Discontinuation Rationale

Information regarding the historical therapeutic investigations of this compound in human medicine and the rationale for any potential discontinuation is limited in the provided search results.

This compound has been mentioned in patent literature in the context of lists of various chemical compounds that could potentially be used in therapeutic applications or drug delivery systems, including those for ocular conditions google.comgoogle.comgoogleapis.comgoogleapis.comgoogle.comjustia.comgoogleapis.comgoogleapis.comgoogleapis.com and formulations for controlled absorption google.com. It is also listed as an investigational compound with a maximum phase of Phase 2 in one database, although this entry notes a lack of available data for the compound and its activities ebi.ac.uk. The specific details of any completed or discontinued (B1498344) therapeutic investigations in particular disease areas were not found within the scope of the search results. The available information does not elaborate on the outcomes or findings of such investigations.

The search results did not provide a clear rationale for the discontinuation of this compound in any specific therapeutic area.

Investigational Modulatory Effects on Biochemical Pathways (e.g., Eicosanoid Synthesis Inhibition)

Research indicates that this compound has the capacity to inhibit the synthesis of eicosanoids ncats.io. Eicosanoids are signaling molecules derived from the oxidation of polyunsaturated fatty acids, such as arachidonic acid, and play crucial roles in various physiological and pathological processes, including inflammation, immune responses, and pain perception uomustansiriyah.edu.iqwikipedia.org. Eicosanoid synthesis is primarily initiated by enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) acting on fatty acids released from cell membranes by phospholipases uomustansiriyah.edu.iqksu.edu.sa. Inhibition of eicosanoid synthesis can modulate inflammatory responses and other biological activities regulated by these lipid mediators uomustansiriyah.edu.iqwikipedia.org. While this compound's specific mechanism of eicosanoid synthesis inhibition is not detailed in the provided information, the general process involves interference with the enzymatic pathways responsible for their production uomustansiriyah.edu.iqksu.edu.sa.

Naftoxate S Role in Advanced Therapeutic Delivery Systems and Drug Design Paradigms

Integration within Targeted Diagnostic and Therapeutic Agent Development

Targeted drug delivery systems aim to selectively accumulate therapeutic agents at disease sites, minimizing exposure to healthy tissues and potentially reducing side effects while enhancing efficacy. americanpharmaceuticalreview.comfrontiersin.orgresearchgate.net This approach often involves the use of carriers or formulations that can direct the drug to a specific location or facilitate its uptake by target cells. americanpharmaceuticalreview.comresearchgate.net

Application in Multiple Vector Binding Systems

Multiple vector binding systems in drug delivery involve the use of more than one targeting ligand or mechanism to enhance the specificity and affinity of a therapeutic agent for its intended target. nih.gov This can involve binding to multiple receptors on a single cell type or targeting different cell types within a diseased tissue. nih.gov While the concept of using multiple vectors is well-established in enhancing targeting properties, particularly in areas like cancer therapy, specific research detailing the application of Naftoxate within such multiple vector binding systems was not found in the consulted literature. nih.govnih.govmdpi.comopenaccessjournals.comnih.govamericanpharmaceuticalreview.com

Consideration as a Component in Controlled Absorption Formulations

Controlled absorption formulations are designed to modulate the rate and extent to which a drug is absorbed into the systemic circulation. susupport.commsdmanuals.com This can lead to more consistent drug levels in the bloodstream, reduced dosing frequency, and potentially improved therapeutic outcomes. susupport.commsdmanuals.com this compound has been mentioned in the context of controlled absorption pharmaceutical formulations. google.comnih.gov These formulations may involve mechanisms such as delayed dissolution through coatings or embedding the drug within a matrix that releases it slowly. americanpharmaceuticalreview.commsdmanuals.com However, detailed research findings specifically on this compound's behavior or performance as a component within these controlled absorption formulations were not extensively available in the examined sources. google.comnih.gov

Conceptual Mechanisms of Association with Drug Binding Polymers

Drug binding polymers are utilized in pharmaceutical formulations to influence drug solubility, stability, and release characteristics. nih.govmsdmanuals.combiobide.commdpi.comdovepress.com The association between a drug and a polymer can occur through various intermolecular interactions, including hydrogen bonding, ionic forces, and hydrophobic interactions. nih.govmdpi.com These interactions can impact the physical stability of amorphous drug dispersions and influence dissolution profiles. nih.govmsdmanuals.commdpi.comdovepress.com While the principles of drug-polymer interactions are fundamental to formulation science, specific research detailing the conceptual mechanisms by which this compound might associate with drug binding polymers was not found in the consulted literature. nih.govmsdmanuals.comnih.govbiobide.commdpi.comdovepress.comfrontiersin.orgaldevron.comevotec.com

Contributions to Drug Discovery and Development Methodologies

This compound's potential role also intersects with broader methodologies employed in drug discovery and development, particularly in the initial stages of identifying and refining potential drug candidates. ontosight.aibiobide.commdpi.comassay.works

Relevance in High-Throughput Screening Processes

High-throughput screening (HTS) is an automated process used to rapidly test large libraries of chemical compounds against a specific biological target to identify potential drug candidates, known as "hits." bmglabtech.comnih.govmdpi.complos.org HTS plays a crucial role in accelerating the early stages of drug discovery by quickly identifying compounds with desired activity. bmglabtech.commdpi.com While this compound, as a chemical compound with potential medical applications ontosight.ai, could theoretically be included in compound libraries screened in HTS assays, specific information or research detailing its particular relevance or any findings from its use in high-throughput screening processes was not found in the consulted literature. nih.govdovepress.combmglabtech.comnih.govmdpi.complos.orginoviem.comnih.gov

Preclinical Development Paradigms and Model Systems

Preclinical development is a critical phase in the drug design and delivery pipeline, bridging the gap between initial discovery and human clinical trials humanspecificresearch.orgppd.comtexilajournal.com. This stage primarily involves rigorous in vitro and in vivo studies to evaluate the potential efficacy and safety of a compound, including its behavior within biological systems humanspecificresearch.orgppd.combioagilytix.com. The goal is to gather sufficient data to support the rationale for testing in humans and to identify potential issues early in the development process bioagilytix.comwuxiapptec.comnih.gov.

This compound, as an ester compound containing aminomethylsulfate, has been explored in the context of its biological activities, particularly its ammonium (B1175870) salt analog's ability to inhibit free thiols medchemexpress.com. This mechanism has shown inhibitory effects against certain pathogens, including the anaerobic bacterium Trichomonas vaginalis and common vaginal infection pathogens like Candida albicans and Staphylococcus aureus medchemexpress.com.

The preclinical evaluation of compounds like this compound involves various model systems designed to simulate biological environments and assess specific properties. In vitro studies are fundamental, utilizing cell cultures and other non-animal testing techniques to examine the effects of substances on living cells or tissues in a controlled laboratory setting kyinno.comupmbiomedicals.com. These studies are crucial for understanding drug mechanisms, identifying potential toxic effects such as cell death or DNA damage, and screening/prioritizing drug candidates kyinno.comupmbiomedicals.com. For this compound, in vitro studies could involve assessing its inhibitory activity against target microorganisms in culture.

The preclinical development paradigm also incorporates the assessment of drug delivery systems. This involves evaluating how a compound, potentially formulated with excipients or incorporated into advanced delivery platforms like nanoparticles, behaves in vitro and in vivo core.ac.ukdaneshyari.comkuleuven.benih.gov. Studies might investigate drug release profiles from formulations in simulated biological fluids (in vitro dissolution studies) or assess the distribution and persistence of the compound and its formulation within tissues in animal models (in vivo studies) delsitech.compcronline.com. While specific preclinical data on this compound's incorporation into advanced delivery systems is not detailed in the provided search results, the general principles of evaluating such systems in preclinical models would apply. For instance, in vitro studies could measure the release rate of this compound from a novel formulation, and in vivo studies could track its concentration in target tissues over time in an animal model delsitech.compcronline.com.

Preclinical research generates extensive data, including pharmacological activity, pharmacokinetic profiles, and preliminary efficacy signals bioagilytix.comwuxiapptec.comvimta.com. This data is essential for making informed decisions about advancing a compound to clinical trials and for designing those trials ppd.comwuxiapptec.com. Regulatory bodies, such as the FDA and EMA, require comprehensive preclinical data packages, often adhering to Good Laboratory Practice (GLP) standards, before approving human testing ppd.comvimta.comevotec.com.

While preclinical studies are designed to be predictive of human outcomes, it is recognized that translating findings from animal models to humans can present challenges due to species heterogeneity humanspecificresearch.orgtexilajournal.comnih.gov. Nevertheless, the data generated during the preclinical phase provides crucial evidence of a compound's potential and informs the strategy for subsequent clinical investigation humanspecificresearch.orgppd.comnih.gov.

Data Tables

While specific detailed preclinical data tables directly linked to this compound in drug delivery contexts were not found in the provided search results, the types of data generated in preclinical development paradigms and model systems are illustrated conceptually below. These tables represent the kind of data that would be collected during in vitro and in vivo investigations of a compound like this compound in advanced therapeutic delivery systems.

Table 1: Illustrative In Vitro Antimicrobial Activity Data

| Microorganism | Model System (In Vitro) | This compound Concentration (µg/mL) | Result (e.g., Inhibition) |

| Trichomonas vaginalis | Cell Culture | X | Inhibitory |

| Candida albicans | Cell Culture | Y | Inhibitory |

| Staphylococcus aureus | Cell Culture | Z | Inhibitory |

| Other Pathogen A | Cell Culture | A | No Inhibition |

Note: This table is illustrative and represents the type of data that would be generated during in vitro antimicrobial testing.

Table 2: Illustrative In Vivo Pharmacokinetic Data (Hypothetical)

| Model System (In Vivo) | Tissue/Fluid | Time Point (Hours) | This compound Concentration (µg/g or µg/mL) |

| Animal Model (e.g., Murine) | Target Tissue | 1 | P |

| Animal Model (e.g., Murine) | Target Tissue | 6 | Q |

| Animal Model (e.g., Murine) | Plasma | 1 | R |

| Animal Model (e.g., Murine) | Plasma | 6 | S |

Note: This table is illustrative and represents the type of data that would be generated during in vivo pharmacokinetic studies.

These illustrative tables highlight the quantitative and qualitative data points collected during preclinical studies to assess a compound's biological activity and behavior within living systems, forming the basis for decisions regarding further development.

Toxicological Profile and Environmental Hazard Assessment

Genotoxicity Evaluation and Mutagenicity Studies

Genotoxicity refers to the potential of a chemical agent to cause damage to genetic material, which may or may not lead to mutations. Mutagenicity is a specific type of genotoxicity that results in permanent transmissible changes to the genetic material. Evaluating the genotoxic and mutagenic potential of compounds like Naftoxate is a critical step in assessing their potential hazard to living organisms. In vitro assays are commonly used as initial screens for these properties. ospar.orgchemsafetypro.com

In Vitro Genotoxicity Assays (e.g., Salmonella typhimurium Mutagenicity Fluctuation Assay, SOS Chromotest)

In vitro genotoxicity assays utilize cell-based systems to assess a compound's ability to induce genetic damage. The Salmonella typhimurium mutagenicity assay, also known as the Ames test, is a widely used bacterial reverse mutation test that detects point mutations. chemsafetypro.compreditox.freurofins.com.au This test employs specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they require histidine for growth. preditox.freurofins.com.au Mutagenic compounds can cause reverse mutations in the histidine genes, allowing the bacteria to synthesize histidine and grow on histidine-deficient media. preditox.freurofins.com.au Different strains, such as TA1535 and TA100, are used to detect various types of mutations, including base pair substitutions and frameshifts. eurofins.com.aunih.govnih.gov Strain TA100 contains the plasmid pKM101, which enhances SOS mutagenesis and generally makes it more sensitive for mutagen detection compared to TA1535. nih.govresearchgate.net

The SOS Chromotest is another bacterial assay that assesses genotoxicity by measuring the induction of the SOS response, a DNA repair system in Escherichia coli that is activated in response to DNA damage. wikipedia.orgnih.gov This colorimetric assay utilizes a fusion of an SOS response gene (sfiA) with the lacZ gene, which encodes β-galactosidase. wikipedia.orgnih.govnih.gov Exposure to genotoxic agents induces the SOS response, leading to increased expression of the lacZ gene and detectable β-galactosidase activity. wikipedia.orgnih.gov The SOS Chromotest is considered a rapid and simple screening tool for genotoxicity and has shown good correlation with the Ames test for many compounds. wikipedia.orgnih.gov

While the provided search results mention this compound in the context of chemical lists and environmental samples, specific detailed findings regarding this compound's performance in in vitro genotoxicity assays like the Salmonella typhimurium mutagenicity fluctuation assay or the SOS Chromotest were not found within the provided snippets. However, these assays are standard methods for evaluating the genotoxic potential of chemicals. ospar.orgchemsafetypro.com

Inclusion in Environmental Contaminant Research (e.g., Recycled Tire Crumb Rubber Analysis)

This compound has been identified as a chemical present in recycled tire crumb rubber. epa.gov Recycled tire crumb rubber is widely used as an infill material in synthetic turf fields and playgrounds. nih.govfacilitiesmanagementadvisor.comcpsc.gov The presence of various chemicals, including semi-volatile organic compounds (SVOCs) and volatile organic compounds (VOCs), in tire crumb rubber has raised public health concerns regarding potential exposure. nih.govfacilitiesmanagementadvisor.comcpsc.govepa.gov

Research efforts, such as the Federal Research Action Plan on Recycled Tire Crumb Used on Playing Fields and Playgrounds (FRAP) in the United States, have aimed to characterize the chemicals present in tire crumb rubber and assess potential human exposure. nih.govfacilitiesmanagementadvisor.comcpsc.govepa.gov These studies involve the chemical characterization of tire crumb materials and the analysis of potential exposures through various pathways, including inhalation, dermal contact, and ingestion. nih.govfacilitiesmanagementadvisor.comcpsc.govepa.gov this compound is listed among the chemicals identified in analyses of recycled tire crumb rubber samples. epa.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 28820-28-2 | C₁₉H₁₄N₂O₂S₂ | 366.45 |

Broader Implications for Environmental Toxicology and Risk Assessment Frameworks

The identification of compounds like this compound in environmental matrices such as recycled tire crumb rubber highlights broader implications for environmental toxicology and risk assessment frameworks. Environmental toxicology involves evaluating the potential effects of contaminants on ecosystems and human health. wrcgroup.comintertek.comstreamlined.co.nz Risk assessment is a process used to estimate the potential for adverse effects from exposure to environmental contaminants. wrcgroup.comintertek.comstreamlined.co.nzamazon.ca

The presence of various chemicals in recycled materials necessitates their inclusion in environmental contaminant research to understand potential exposure pathways and hazards. nih.govfacilitiesmanagementadvisor.comcpsc.govepa.gov Assessing the risks posed by complex mixtures of chemicals, as found in tire crumb rubber, presents challenges for traditional risk assessment approaches that often focus on individual substances. nih.gov

Genotoxicity and mutagenicity data, even from in vitro studies, are crucial inputs for environmental risk assessment. ospar.orgchemsafetypro.com Positive findings in these assays can indicate a potential for adverse health effects, including carcinogenicity, and may trigger the need for further testing, including in vivo studies. ospar.orgchemsafetypro.comeurofins.com.au Regulatory frameworks often require genotoxicity testing for new substances introduced into the market. ospar.org

The inclusion of compounds like this compound in environmental monitoring and research contributes to the development of more comprehensive environmental toxicology databases and refines risk assessment models. nih.gov Understanding the fate and behavior of these substances in the environment, their potential for bioaccumulation, and their toxicological properties across different species are essential for evaluating ecological and human health risks. wrcgroup.comintertek.com Advances in toxicogenomics and other high-throughput screening methods are also being explored to improve the efficiency and accuracy of environmental risk assessment. nih.govmdpi.com

Theoretical Considerations of Naftoxate Biotransformation and Metabolic Interactions

Putative Metabolic Pathways of Naftoxate

The primary metabolic pathways for this compound are expected to involve the enzymatic modification of its functional groups, leading to the formation of more polar metabolites that can be readily eliminated from the body.

Predicted Enzymatic Biotransformation Mechanisms

Based on the presence of an ester group, this compound is highly likely to undergo hydrolysis catalyzed by esterases, particularly carboxylesterases (CES) nih.govscirp.orgnih.govsemanticscholar.orglibretexts.org. These enzymes are widely distributed in the body, including the liver and plasma, and play a significant role in the metabolism of compounds containing ester linkages nih.govscirp.orgnih.govsemanticscholar.org. Hydrolysis of the ester bond in this compound would theoretically yield two primary metabolites: 2-(1-naphthyl)acetic acid and 2-ethoxyethanol (B86334).

Other potential enzymatic transformations could involve the ether group and the aromatic naphthalene (B1677914) ring, although ester hydrolysis is typically a rapid and dominant pathway for compounds containing susceptible ester bonds nih.govscirp.orgsemanticscholar.org.

Potential Phase I Metabolic Reactions

Phase I metabolism introduces or exposes functional groups on a molecule, often through oxidation, reduction, or hydrolysis openaccessjournals.comlongdom.orgderangedphysiology.comnottingham.ac.uk. For this compound, the primary predicted Phase I reaction is the hydrolysis of the ester linkage, as discussed above. This reaction is catalyzed by esterases and results in the cleavage of the molecule into 2-(1-naphthyl)acetic acid and 2-ethoxyethanol.

Following hydrolysis, the resulting metabolites may undergo further Phase I transformations. 2-(1-naphthyl)acetic acid, containing a naphthalene ring, could potentially undergo aromatic hydroxylation catalyzed by cytochrome P450 enzymes (CYPs) openaccessjournals.comlongdom.orgnottingham.ac.uknih.gov. CYPs are a superfamily of enzymes involved in the oxidation of a wide range of xenobiotics openaccessjournals.comlongdom.orgnih.gov. The specific sites of hydroxylation on the naphthalene ring would depend on the regioselectivity of the involved CYP isoforms.

2-Ethoxyethanol, an alcohol and ether, is known to be metabolized primarily by oxidation europa.eucanada.caresearchgate.netnih.govosti.gov. Alcohol dehydrogenase and aldehyde dehydrogenase enzymes can sequentially oxidize 2-ethoxyethanol to 2-ethoxyacetaldehyde and then to 2-ethoxyacetic acid europa.eunih.govosti.gov. Ether cleavage is also a possible, though perhaps less dominant, metabolic route.

Table 1 summarizes the predicted Phase I metabolic reactions for this compound and its primary hydrolysis products.

| Substrate | Predicted Reaction Type | Putative Enzymes Involved | Predicted Metabolites |

| This compound | Hydrolysis | Esterases (Carboxylesterases) | 2-(1-naphthyl)acetic acid, 2-Ethoxyethanol |

| 2-(1-naphthyl)acetic acid | Aromatic Hydroxylation | Cytochrome P450s | Hydroxylated 2-(1-naphthyl)acetic acid |

| 2-Ethoxyethanol | Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 2-Ethoxyacetaldehyde, 2-Ethoxyacetic acid |

| 2-Ethoxyacetaldehyde | Oxidation | Aldehyde Dehydrogenase | 2-Ethoxyacetic acid |

Potential Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of xenobiotics or their Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion openaccessjournals.comlongdom.orgderangedphysiology.comnottingham.ac.uk. The predicted metabolites of this compound possess functional groups that are substrates for Phase II enzymes.

2-(1-naphthyl)acetic acid, a carboxylic acid, is likely to undergo conjugation with amino acids, such as glycine (B1666218) or glutamine, or with glucuronic acid derangedphysiology.comnottingham.ac.ukresearchgate.netnih.govcambridgemedchemconsulting.comnih.gov. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while amino acid conjugation is mediated by specific ligases openaccessjournals.comderangedphysiology.comnottingham.ac.uknih.gov. Studies on the metabolism of 1-naphthaleneacetic acid (a related compound) in plants and animals have shown the formation of glucoside and aspartate conjugates researchgate.netnih.gov.

2-Ethoxyacetic acid, the oxidized metabolite of 2-ethoxyethanol, is known to be conjugated with glycine europa.eunih.govosti.gov. This reaction is a significant metabolic pathway for 2-ethoxyethanol and its oxidized product europa.eunih.govosti.gov.

Hydroxylated metabolites of 2-(1-naphthyl)acetic acid could undergo further conjugation reactions, such as glucuronidation or sulfation, catalyzed by UGTs and sulfotransferases (SULTs), respectively openaccessjournals.comderangedphysiology.comnottingham.ac.uknih.gov.

Table 2 summarizes the potential Phase II metabolic reactions for the predicted Phase I metabolites of this compound.

| Substrate | Predicted Conjugation Type | Putative Enzymes Involved | Predicted Conjugates |

| 2-(1-naphthyl)acetic acid | Amino Acid Conjugation | Amino Acid N-acyltransferases | 2-(1-naphthyl)acetylglycine, 2-(1-naphthyl)acetylglutamine |

| 2-(1-naphthyl)acetic acid | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | 2-(1-naphthyl)acetic acid glucuronide |

| 2-Ethoxyacetic acid | Amino Acid Conjugation | Amino Acid N-acyltransferases | N-ethoxyacetylglycine |

| Hydroxylated 2-(1-naphthyl)acetic acid | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated 2-(1-naphthyl)acetic acid glucuronide |

| Hydroxylated 2-(1-naphthyl)acetic acid | Sulfation | Sulfotransferases (SULTs) | Hydroxylated 2-(1-naphthyl)acetic acid sulfate |

Predicted Interactions with Endogenous Metabolic Pathways

The metabolism of this compound and the formation of its metabolites could theoretically interact with or influence endogenous metabolic pathways. These interactions can occur if the parent compound or its metabolites act as substrates, inhibitors, or inducers of enzymes involved in endogenous metabolism, or if they directly or indirectly affect key metabolic intermediates.

Influence on Key Intracellular Energy Balance Cycles (e.g., Tricarboxylic Acid Cycle, Glycolysis)

The Tricarboxylic Acid (TCA) cycle and glycolysis are central pathways for cellular energy production bevital.nocreative-proteomics.commdpi.comnih.gov. Glycolysis breaks down glucose into pyruvate, which can then enter the TCA cycle in the mitochondria to generate ATP, NADH, and FADH2 bevital.nocreative-proteomics.comnih.gov.

One of the predicted metabolites of this compound is 2-(1-naphthyl)acetic acid. While this compound is structurally related to the plant hormone indole-3-acetic acid (an auxin), its direct interaction with mammalian energy balance cycles is not well-established. However, if 2-(1-naphthyl)acetic acid or its further metabolites were to enter pathways that feed into or interact with the TCA cycle or glycolysis, a theoretical influence could be considered. For instance, if metabolic processes were to yield acetate (B1210297) or acetyl-CoA derivatives from the naphthylacetic acid moiety, these could potentially interact with the acetyl-CoA pool, which is a key input for the TCA cycle bevital.nocreative-proteomics.com. However, this is a speculative interaction without specific data on this compound or its naphthylacetic acid metabolite entering such pathways in mammalian systems.

Similarly, 2-ethoxyethanol is metabolized to 2-ethoxyacetic acid europa.eunih.govosti.gov. While 2-ethoxyacetic acid is the primary toxic metabolite of 2-ethoxyethanol, its direct impact on the core enzymes or intermediates of glycolysis or the TCA cycle is not explicitly detailed in the provided search results. However, disruptions in general cellular metabolism due to the presence of xenobiotics or their metabolites can indirectly affect energy balance.

Predicting specific, direct influences of this compound or its metabolites on the intricate steps of the TCA cycle or glycolysis requires experimental data or sophisticated metabolic modeling beyond the scope of general theoretical considerations based solely on structure.

Modulation of Epigenetic Mechanisms via Metabolic Intermediates

Epigenetic mechanisms, such as DNA methylation and histone modifications (acetylation, methylation, etc.), are influenced by the availability of specific metabolic intermediates that serve as substrates or co-factors for epigenetic enzymes frontiersin.orgmdpi.comnih.gov. For example, acetyl-CoA is a substrate for histone acetyltransferases (HATs), which add acetyl groups to histones, influencing gene expression frontiersin.org. S-adenosylmethionine (SAM) is the primary methyl group donor for DNA and histone methylation, with its availability linked to one-carbon metabolism frontiersin.org. Alpha-ketoglutarate (α-KG), a TCA cycle intermediate, is a co-factor for ten-eleven translocation (TET) enzymes involved in DNA demethylation and for some histone demethylases bevital.nofrontiersin.org.

As mentioned in the discussion on energy balance cycles, if the metabolism of this compound were to significantly impact the intracellular pools of key metabolites like acetyl-CoA or intermediates of pathways linked to SAM synthesis or α-KG levels, a theoretical modulation of epigenetic mechanisms could be considered frontiersin.orgmdpi.com. For example, if a metabolite were to increase acetyl-CoA levels, it could potentially enhance histone acetylation. Conversely, if it were to deplete SAM, it could affect methylation patterns.

However, without specific experimental evidence demonstrating that this compound or its predicted metabolites significantly alter the concentrations of these critical metabolic intermediates at the site of epigenetic machinery (e.g., within the nucleus), any prediction of direct epigenetic modulation remains theoretical and highly speculative. The link between xenobiotic metabolism and epigenetics is an active area of research, and while some environmental contaminants and their metabolites are known to influence epigenetic marks nih.gov, a similar effect for this compound would need to be experimentally verified.

Table 3 lists key metabolic intermediates known to influence epigenetic mechanisms.

| Metabolic Intermediate | Epigenetic Mechanism Influenced | Role |

| Acetyl-CoA | Histone Acetylation | Substrate for Histone Acetyltransferases |

| S-adenosylmethionine (SAM) | DNA and Histone Methylation | Methyl Group Donor |

| Alpha-ketoglutarate (α-KG) | DNA and Histone Demethylation | Co-factor for TET and Demethylase enzymes |

| NAD+ | Histone Deacetylation | Co-factor for Sirtuins |

Based on the current search results, there is no specific information available regarding in silico modeling and predictive metabolism studies conducted specifically on the chemical compound this compound. The search results provide general context on the methodologies and applications of in silico approaches in predicting drug metabolism and biotransformation for various compounds, but none directly address this compound.

Therefore, it is not possible to generate a detailed section focusing solely on this compound's theoretical considerations of biotransformation and metabolic interactions through in silico modeling and predictive metabolism studies, including specific research findings and data tables, as requested.

Analytical Characterization and Detection Methodologies for Naftoxate

Chromatographic Techniques for Naftoxate Analysis

Chromatography is a fundamental set of techniques used to separate components of a mixture, making it possible to analyze individual substances. Various chromatographic methods are applicable to organic compounds.

High-Performance Liquid Chromatography (HPLC) Applications and Development

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of compounds. It involves a liquid mobile phase that carries the sample through a stationary phase. The separation is based on the differential interaction of the analytes with the stationary and mobile phases.

HPLC is frequently employed in the analysis of pharmaceutical compounds and other organic molecules. Method development in HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for the target analyte. While HPLC is a standard technique for compound analysis, specific applications and method development details for this compound were not found in the provided search results. However, general references to analytical HPLC for product characterization in patent literature suggest its potential applicability for this compound analysis. nih.gov

Spectroscopic Methods in this compound Identification and Quantification

Spectroscopic methods involve the interaction of electromagnetic radiation with a sample to obtain information about its composition and structure. These techniques are valuable for both identifying compounds and quantifying their concentration.

Common spectroscopic techniques used in analytical chemistry include Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). UV-Vis spectroscopy can be used to quantify compounds that absorb light in the UV-Vis range. IR spectroscopy provides information about the functional groups present in a molecule. NMR spectroscopy offers detailed insights into the molecular structure. Mass Spectrometry measures the mass-to-charge ratio of ions, which is useful for identifying compounds and determining their molecular weight.

While spectroscopic methods are broadly applicable to organic compounds, specific details regarding the use of these techniques for the identification and quantification solely of this compound were not found in the provided search results. Mass spectrometry, particularly when coupled with chromatographic techniques (e.g., GC-MS or LC-MS), is a powerful tool for compound identification and trace detection.

Advanced Analytical Approaches for Trace Detection and Environmental Monitoring

Advanced analytical approaches are often required for the detection of compounds at very low concentrations (trace levels) in complex matrices, such as environmental samples. These approaches often involve the coupling of separation techniques with highly sensitive detectors.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for trace detection and environmental monitoring of organic pollutants. These hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the detection and quantification of target compounds even in the presence of numerous other substances.

Clinical Research Paradigms and Translational Implications for Naftoxate Analogs

Relevance of Naftoxate Research to Clinical Pharmacology Principles

Clinical pharmacology is a scientific discipline focused on understanding the effects of drugs in humans. allucent.comascpt.org It is fundamental to comprehending how drugs are processed by the body (pharmacokinetics) and how they affect human physiology (pharmacodynamics). allucent.com Research into this compound, and particularly its analogs, is inherently linked to these principles.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs is a core aspect of clinical pharmacology. This knowledge is crucial for predicting how these compounds might behave in the human body. allucent.com Furthermore, studying the pharmacodynamic effects – how these compounds interact with biological targets and elicit a response – is essential for determining their potential efficacy. Clinical pharmacology also investigates the relationship between drug dose and effect, variability in patient response, and potential drug interactions. allucent.com

While specific detailed research findings on this compound's clinical pharmacology were not extensively available in the search results, the general principles of clinical pharmacology would be directly applicable to any investigation of this compound or its analogs aimed at therapeutic development. This includes evaluating their properties to inform rational drug development and utilization. allucent.comnih.gov

Potential for Future Clinical Investigation of Related Compounds

The potential for future clinical investigation of this compound analogs stems from the concept of analog-based drug discovery. This approach involves using the structure of existing compounds, like this compound, as a starting point to design new molecules with potentially improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. mdpi.com

Analogs are typically designed to share structural and pharmacological similarities with the parent compound. Medicinal chemists can modify the chemical composition of a lead compound to optimize its characteristics for therapeutic use. mdpi.commdpi.com This can involve exploring different functional groups or substituents to understand their impact on biological activity.

The development of this compound analogs for clinical investigation would follow a path similar to other drug discovery programs, moving from initial identification of potential lead molecules to preclinical studies and, if promising, into clinical trials. eurogct.orgfortrea.com

Translational Research Challenges and Opportunities in Drug Development

Translational research is the process of translating basic scientific discoveries into practical applications for human health. researchgate.neteurogct.orgscitechnol.com For this compound analogs, this involves moving from laboratory research and preclinical studies to clinical trials and ultimately, if successful, to approved therapies. eurogct.orgiss.it This journey presents both significant challenges and opportunities.

Challenges:

Insufficient Resources: A major challenge is the lack of sufficient resources, including funding and infrastructure, required for the extensive research and development process. researchgate.net

Shortage of Qualified Researchers: A shortage of experienced researchers in essential techniques can impede progress. researchgate.net

Complexity and Cost: Translational drug discovery is an exceedingly difficult, expensive, time-consuming, and risky process. researchgate.net Bringing a molecule from the laboratory to the community can take around 10-15 years. researchgate.net

Predictive Preclinical Models: The availability of predictive preclinical models that accurately mimic human physiology is critical but can be challenging to establish. eurogct.orgnih.gov

Translational Blocks: There can be significant hurdles in transferring knowledge from basic science discoveries into clinical studies and from clinical study results into medical practice. iss.it

Manufacturing Challenges: Producing large-scale batches of clinical-grade products requires controlling numerous parameters critical for achieving the targeted dose and desired quality attributes. eurogct.org

Data Inaccessibility: Inaccessibility of data from clinical trials can be a major ethical and practical problem. nih.gov

Opportunities:

Application of Basic Discoveries: Translational research facilitates the application of basic scientific discoveries in clinical settings. researchgate.neteurogct.org

Expediting Development: Translational approaches can potentially expedite the drug development process by identifying promising targets more efficiently and designing clinical trials that better reflect patient populations. scitechnol.comeupati.eu

Integration of Disciplines: Successful translational research requires collaboration among various disciplines, including basic science, clinical research, epidemiology, pharmacology, and public health. scitechnol.com

Use of Biomarkers: The use of biomarkers in clinical trials can help identify the right patient populations for targeted therapies, increasing the likelihood of success. scitechnol.com

Technological Advancements: Advances in technology, including computational approaches and high-throughput screening, can accelerate the discovery and development of potential analogs. mdpi.commdpi.comnih.gov

Improving Patient Outcomes: By integrating research and clinical practice, translational medicine has the potential to improve patient outcomes and promote evidence-based practices. scitechnol.com

Addressing Unmet Needs: Translational research can focus on identifying and addressing urgent and unmet global health needs. eupati.eu

Translational research demands cooperation between clinical and pharmacological research and highlights the significant role of academia in target identification, drug discovery, design, and development. researchgate.net Strategies to overcome challenges include prioritizing research areas, maintaining a clear vision, building committed teams, establishing infrastructure, securing sufficient funding, and fostering meaningful collaborations. researchgate.net

Ethical Considerations in Translational Drug Development

Ethical considerations are paramount throughout the translational drug development process for this compound analogs. These considerations arise at every stage, from initial research design to potential post-market concerns. insights.bio Researchers must navigate these issues carefully to protect patient rights and welfare. scitechnol.com

Key ethical considerations include:

Minimizing Harm: A core ethical obligation is to minimize harm to research participants. While research may involve risks, studies should be designed to minimize these risks and maximize potential benefits. nih.govinsights.bio

Informed Consent: Obtaining informed consent from participants is crucial, ensuring they fully understand the nature of the trial, potential risks and benefits, and their rights. scitechnol.comosu.edu

Patient Safety: Ensuring patient safety is a guiding principle, particularly in early-phase studies. fortrea.comnih.gov

Balancing Innovation and Safety: Translational medicine aims to accelerate development, but there is a risk that the intention to shorten timelines could lead to less rigorous scientific methods or regulatory compliance, potentially exposing participants to undue risks. iss.it

Justice in Trial Design: Clinical trial design should incorporate justice considerations regarding the potential risks and benefits of participation, ensuring equitable access to trials and potential therapies. insights.bio

Vulnerable Populations: Additional protection is required for vulnerable populations, such as children or adults unable to make their own decisions. nih.gov

Data Sharing: There may be an ethical obligation to share data, including results from studies that did not show the hypothesized effect. nih.gov

Patient-Centered Research: Prioritizing patient needs and involving them in the research process enhances the relevance of research questions and ensures outcomes align with patient priorities. scitechnol.com

Ethical standards should be considered when developing recruitment plans, identifying target populations, determining inclusion/exclusion criteria, protecting confidentiality, evaluating the risk/benefit ratio, and communicating study results. osu.edu Independent review by ethics committees, such as Institutional Review Boards (IRBs), is required for human subject research. osu.edu

Methodological Frameworks for Clinical Research (General Applicability)

The clinical investigation of this compound analogs would utilize established methodological frameworks for clinical research. These frameworks provide the structure for designing and conducting studies that can reliably assess the efficacy and safety of investigational compounds. who.intnih.gov

Study Design Principles for Efficacy and Safety Assessment

Good clinical trial design is essential for producing scientifically sound answers to relevant questions and obtaining rigorous evidence of a treatment's efficacy and safety. who.intnih.gov Key principles include:

Clear Objectives: Trials should be designed with clear objectives and scientific hypotheses. nih.gov

Appropriate Endpoints: Defining appropriate endpoints is critical for assessing the success of a trial. These can include health outcomes (e.g., quality of life, symptoms) and treatment outcomes (e.g., tumor shrinkage, time to event). nih.gov Primary outcomes should be clinically meaningful, relevant to the patient, clearly defined, and measurable. nih.gov

Randomization: Randomized controlled trials (RCTs) are a common design to ensure unbiased allocation of participants to intervention groups. who.int

Blinding: Blinding (masking) of participants and researchers to the allocated intervention can help reduce bias in outcome assessment, especially for objectively determined outcomes. who.int

Sample Size: The trial design must consider the appropriate sample size needed to address the study aims with sufficient statistical power. nih.gov

Statistical Methods: Sophisticated statistical methods are required for complex trial designs, including methods for randomization, interim analysis, and assessing success or futility. efpia.eu

Adaptive Designs: Adaptive designs allow for pre-planned modifications to the trial based on accumulating data, potentially increasing efficiency. efpia.eu

Enrichment Designs: Enrichment designs can help tailor treatments to patient populations more likely to benefit, supporting precision medicine. efpia.eu

Risk-Based Approaches: Focusing trial design and oversight on key scientific and ethical considerations, using risk-based and proportionate approaches, can enhance efficiency. who.int

Prior Knowledge: Trial design should be informed by prior knowledge about the disease being studied and existing information about the investigational intervention. nih.gov

Efficacy assessment involves determining whether the intervention produces the desired effect. nih.govcreative-proteomics.com Safety assessment focuses on identifying and evaluating adverse events associated with the intervention. nih.govcreative-proteomics.com While this article excludes detailed safety profiles, the methodology of safety assessment, which is an integral part of trial design, involves minimizing patient exposure to serious risks and carefully monitoring and adjudicating adverse events. nih.govwho.int

Patient Engagement and Inclusion Strategies in Clinical Trials

Engaging patients and ensuring inclusive participation are increasingly recognized as crucial aspects of clinical trial design and conduct. couch.healthdatacubed.comnih.gov

Strategies for patient engagement and inclusion include:

Early Engagement: Engaging with patients early in the drug development process, ideally before finalizing the clinical trial design, can provide invaluable insights to inform aspects like eligibility criteria, visit schedules, and support initiatives. couch.health

Inclusive Planning: Planning for inclusive patient engagement from the outset, with adequate funding and resources, is essential. couch.health

Continuous Communication: Maintaining clear and open communication channels with patients throughout the trial is vital. datacubed.com This includes providing regular updates and easy-to-understand information. datacubed.com

Active Involvement: Involving patients directly in the trial process, valuing their insights and experiences, makes trials more patient-centric and can increase their investment in the outcomes. datacubed.com

Leveraging Technology: Utilizing technology, such as apps and online platforms, can enhance communication, information sharing, and convenience for participants. datacubed.comnih.govmpulse.com

Addressing Barriers: Identifying and addressing barriers to participation, such as lack of communication or complex processes, is crucial for recruitment and retention. nih.govmpulse.comappliedclinicaltrialsonline.com Convenience-enhancing solutions can help reduce these burdens. nih.gov

Inclusivity: Ensuring that research includes diverse populations helps identify variations in disease presentation, treatment response, and outcomes among different demographic groups. scitechnol.com Tailoring recruitment materials and strategies to the needs of specific patient communities is important. couch.healthappliedclinicaltrialsonline.com

Building Trust: Engaging with patients is crucial for building trust in the pharmaceutical industry, which can foster future collaborations. couch.health

Patient engagement should be sustained beyond the start and end of drug development. couch.health Regularly engaging with patient councils can provide ongoing guidance. couch.health

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.